![molecular formula C10H12ClNOS B5855736 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)
2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide, also known as CPDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPDMA belongs to the class of thioamides, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is in the treatment of cancer. Studies have shown that 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.
Mécanisme D'action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is not fully understood. However, studies have suggested that 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide inhibits the activity of enzymes involved in cell proliferation and induces apoptosis in cancer cells. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has been shown to have diverse biochemical and physiological effects. In cancer cells, 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide induces apoptosis and inhibits cell proliferation. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide in lab experiments is its potential therapeutic properties in cancer and inflammation. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide research. One potential direction is to further investigate its potential therapeutic properties in cancer and inflammation. Another direction is to study the toxicity of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide and its potential side effects. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide and its interactions with other compounds.
Méthodes De Synthèse
2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide can be synthesized through a multistep process starting from 4-chlorobenzenethiol and N,N-dimethylacetamide. The first step involves the reaction of 4-chlorobenzenethiol with thionyl chloride to form 4-chlorobenzensulfonyl chloride. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a base such as triethylamine to produce 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide. The yield of this synthesis method is reported to be around 70%.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGIFAQOYDCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


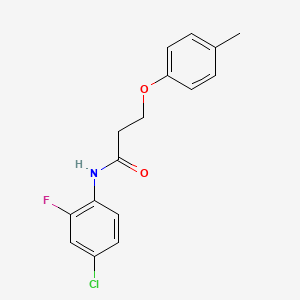

![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)


![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
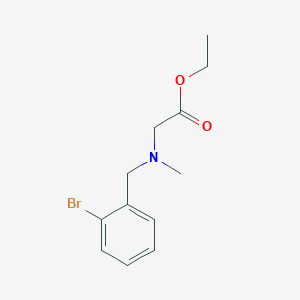
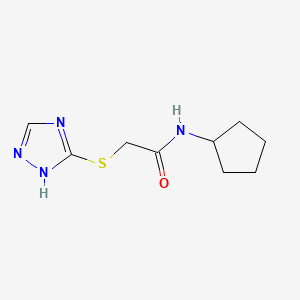
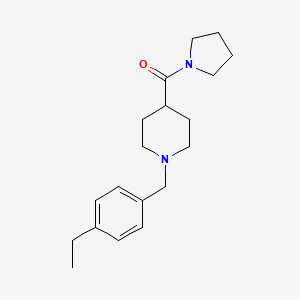
![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
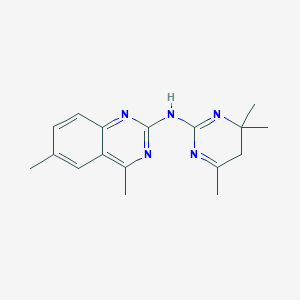
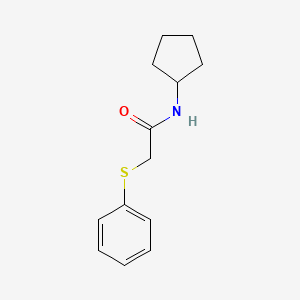
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)